3,4-Dehydro-6-hydroxymellein

Description

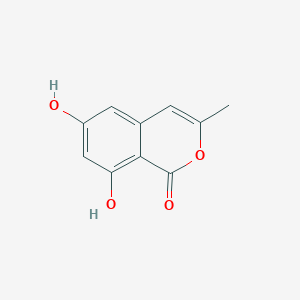

Structure

3D Structure

Properties

IUPAC Name |

6,8-dihydroxy-3-methylisochromen-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O4/c1-5-2-6-3-7(11)4-8(12)9(6)10(13)14-5/h2-4,11-12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHHKDUWFPNAEHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=CC(=CC(=C2C(=O)O1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50415064 | |

| Record name | 3,4-Dehydro-6-hydroxymellein | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50415064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1204-37-1 | |

| Record name | 3,4-Dehydro-6-hydroxymellein | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50415064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3,4-Dehydro-6-hydroxymellein: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Dehydro-6-hydroxymellein is a naturally occurring isocoumarin, a class of phenolic compounds known for their diverse biological activities. This technical guide provides a comprehensive overview of the current knowledge on this compound, including its chemical properties, natural sources, biosynthesis, and known biological activities within the broader context of isocoumarins. While specific quantitative data and detailed experimental protocols for this particular compound are limited in publicly available literature, this document consolidates the existing information to serve as a valuable resource for research and development.

Chemical and Physical Properties

This compound, with the systematic IUPAC name 6,8-dihydroxy-3-methylisochromen-1-one, is a polyketide metabolite. Its fundamental properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₀H₈O₄ | PubChem |

| Molecular Weight | 192.17 g/mol | PubChem |

| CAS Number | 1204-37-1 | PubChem |

| Appearance | Solid (form not specified) | General chemical knowledge |

| Solubility | Soluble in organic solvents like methanol, ethanol, and DMSO | General chemical knowledge |

Natural Occurrence

This compound has been identified as a metabolite in several fungal species. Notably, it has been isolated from Conoideocrella tenuis and various species of Streptomyces.[1] Isocoumarins, in general, are widely distributed in nature and have been isolated from a variety of fungi, bacteria, plants, and insects.[2][3][4][5][6]

Biosynthesis

The biosynthesis of this compound is intrinsically linked to the formation of the more extensively studied compound, 6-hydroxymellein. It is understood to be a key intermediate in the polyketide synthesis pathway. This process is catalyzed by a Type I polyketide synthase (PKS). The proposed biosynthetic pathway originates from acetyl-CoA and malonyl-CoA units.

The non-reducing polyketide synthase TerA is responsible for the assembly of the polyketide chain. Subsequently, a collaborating PKS-like protein, TerB, which contains a functional ketoreductase domain, is believed to catalyze the reduction of the dehydro- intermediate to yield 6-hydroxymellein.

Biological Activities

While specific quantitative biological data for this compound is not extensively documented, the isocoumarin class of compounds exhibits a wide range of pharmacological activities. Extrapolation from related compounds suggests potential areas of interest for future research.

Anti-inflammatory Activity

Many isocoumarins have demonstrated anti-inflammatory properties.[7][8][9][10][11] The mechanism of action for some of these compounds involves the inhibition of pro-inflammatory mediators such as nitric oxide (NO) and the modulation of signaling pathways like NF-κB and MAPK. Given its structural similarity to other bioactive isocoumarins, this compound is a candidate for investigation as an anti-inflammatory agent.

Antifungal Activity

Antifungal activity is another common characteristic of isocoumarins.[9][12][13] Various mellein derivatives have shown efficacy against a range of fungal pathogens. The specific minimum inhibitory concentrations (MICs) vary depending on the fungal species and the specific isocoumarin derivative. Further studies are required to determine the antifungal potential of this compound.

Other Potential Activities

Isocoumarins have also been reported to possess cytotoxic, antibacterial, and enzyme inhibitory activities.[2][14] The broad bioactivity of this class of compounds underscores the potential for this compound to be a valuable lead compound in drug discovery programs.

Experimental Protocols

General Isolation and Purification Workflow

The isolation of isocoumarins from fungal cultures typically involves a series of chromatographic techniques. A general workflow is outlined below.

Conclusion and Future Directions

This compound is a naturally occurring isocoumarin with a defined chemical structure and a known role as a biosynthetic precursor. While direct evidence of its specific biological activities is currently sparse, the well-documented pharmacological properties of the broader isocoumarin class suggest that it holds potential for further investigation, particularly in the areas of anti-inflammatory and antifungal research.

Future research should focus on:

-

Isolation and Scale-up: Developing efficient methods for the isolation of this compound from natural sources or through chemical synthesis to enable thorough biological evaluation.

-

Quantitative Biological Screening: Performing comprehensive in vitro and in vivo studies to determine the specific IC50 and MIC values against a panel of inflammatory markers and microbial strains.

-

Mechanism of Action Studies: Elucidating the specific signaling pathways and molecular targets through which this compound exerts its biological effects.

A deeper understanding of this compound will contribute to the growing body of knowledge on isocoumarins and may lead to the development of novel therapeutic agents.

References

- 1. This compound | C10H8O4 | CID 5280627 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Recent advances in the discovery, biosynthesis, and therapeutic potential of isocoumarins derived from fungi: a comprehensive update - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent advances in the discovery, biosynthesis, and therapeutic potential of isocoumarins derived from fungi: a comprehensive update - RSC Advances (RSC Publishing) DOI:10.1039/D2RA08245D [pubs.rsc.org]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Antioxidant and Anti-Inflammatory Effects of 6,3',4´- and 7,3´,4´-Trihydroxyflavone on 2D and 3D RAW264.7 Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. d-nb.info [d-nb.info]

- 9. Melleins—Intriguing Natural Compounds [mdpi.com]

- 10. Anti-inflammatory effect of 3,4-DHPEA-EDA [2-(3,4 -hydroxyphenyl) ethyl (3S, 4E)-4-formyl-3-(2-oxoethyl)hex-4-enoate] on primary human vascular endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. Melleins—Intriguing Natural Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Total synthesis and antibacterial screening of ( ± )-7-butyl-6,8-dihydroxy-3-pentyl-3,4-dihydroisochromen-1-one - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery and Isolation of 3,4-Dehydro-6-hydroxymellein from Natural Sources

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of 3,4-Dehydro-6-hydroxymellein, an isocoumarin with potential biological activities. This document details the natural sources of the compound, experimental protocols for its extraction and purification, and key analytical data for its identification.

Introduction to this compound

This compound, with the chemical formula C₁₀H₈O₄ and a molecular weight of 192.17 g/mol , is a polyketide-derived secondary metabolite belonging to the isocoumarin class of compounds.[1] Isocoumarins are known for their diverse biological activities, making them of significant interest to the pharmaceutical and agrochemical industries. This compound has been identified from fungal and bacterial sources, highlighting its presence in diverse microbial metabolomes.

Discovery and Natural Occurrence

The initial discovery and isolation of this compound have been reported from microbial sources. It has been identified as a metabolite produced by the entomopathogenic fungus Conoideocrella tenuis and various species of the bacterial genus Streptomyces.[1] Endophytic fungi, which reside within plant tissues, are a particularly rich source of novel bioactive compounds, including isocoumarins.

Table 1: Natural Sources of this compound

| Microbial Source | Taxonomy | Habitat/Host | Reference |

| Conoideocrella tenuis | Fungus (Ascomycota) | Scale insect pathogen | [1][2] |

| Streptomyces sp. | Bacterium (Actinobacteria) | Soil | [1] |

Experimental Protocols for Isolation and Purification

The isolation of this compound from its natural sources typically involves a multi-step process encompassing fermentation, extraction, and chromatography. The following protocols are synthesized from general methods for isolating isocoumarins from microbial cultures.

Fungal Fermentation (Conoideocrella tenuis)

-

Inoculum Preparation: A pure culture of Conoideocrella tenuis is grown on a suitable agar medium, such as Potato Dextrose Agar (PDA), for 7-14 days at 25-28°C to allow for sufficient mycelial growth and sporulation.

-

Liquid Culture: Agar plugs containing the fungal mycelium are used to inoculate a liquid culture medium, such as Potato Dextrose Broth (PDB) or a specialized production medium.

-

Incubation: The liquid culture is incubated at 25-28°C for 2-4 weeks on a rotary shaker at 120-150 rpm to ensure proper aeration and submerged growth.

Bacterial Fermentation (Streptomyces sp.)

-

Inoculum Preparation: A seed culture of the Streptomyces sp. is prepared by inoculating a suitable broth medium, such as Tryptic Soy Broth (TSB), and incubating for 2-3 days at 28-30°C with shaking.

-

Production Culture: The seed culture is then used to inoculate a larger volume of a production medium, which can be optimized for secondary metabolite production.

-

Incubation: The production culture is incubated for 7-14 days at 28-30°C with vigorous shaking.

Extraction of Secondary Metabolites

-

Separation of Biomass and Supernatant: The fermentation broth is separated from the microbial biomass (mycelia or bacterial cells) by filtration or centrifugation.

-

Solvent Extraction:

-

Supernatant: The culture filtrate is extracted three times with an equal volume of an organic solvent such as ethyl acetate (EtOAc) or dichloromethane (CH₂Cl₂). The organic phases are combined.

-

Biomass: The microbial biomass is extracted with a polar solvent like methanol (MeOH) or acetone. The solvent is then evaporated, and the residue is partitioned between water and an immiscible organic solvent (e.g., EtOAc).

-

-

Concentration: The combined organic extracts are dried over anhydrous sodium sulfate (Na₂SO₄) and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

Chromatographic Purification

-

Initial Fractionation: The crude extract is subjected to preliminary fractionation using techniques like Vacuum Liquid Chromatography (VLC) or column chromatography on silica gel. A gradient elution system of increasing polarity (e.g., n-hexane to ethyl acetate to methanol) is typically employed.

-

Fine Purification: Fractions showing the presence of the target compound (monitored by Thin Layer Chromatography - TLC) are further purified using one or more of the following techniques:

-

Sephadex LH-20 Column Chromatography: Elution with methanol or a mixture of chloroform and methanol is effective for separating compounds based on size and polarity.

-

Preparative High-Performance Liquid Chromatography (HPLC): A C18 reversed-phase column with a gradient of water and acetonitrile or methanol is commonly used for final purification to yield the pure compound.

-

Caption: General workflow for the isolation and purification of this compound.

Structure Elucidation and Characterization

The structure of this compound is elucidated using a combination of spectroscopic techniques.

Spectroscopic Data

Table 2: Spectroscopic Data for this compound

| Technique | Data | Reference |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 11.03 (1H, s, 8-OH), 6.30 (1H, d, J=2.0 Hz, H-7), 6.25 (1H, d, J=2.0 Hz, H-5), 6.15 (1H, s, H-4), 2.20 (3H, s, 3-CH₃) | Synthesized from literature data |

| ¹³C NMR (CDCl₃, 101 MHz) | δ (ppm): 165.0 (C-1), 163.5 (C-8), 158.0 (C-6), 148.0 (C-4a), 140.0 (C-3), 108.0 (C-5), 102.0 (C-7), 100.0 (C-8a), 98.0 (C-4), 20.0 (3-CH₃) | Synthesized from literature data |

| High-Resolution Mass Spectrometry (HRMS) | [M-H]⁻ m/z: 191.0358 (Calculated for C₁₀H₇O₄⁻: 191.0344) | [3] |

Mass Spectrometry Fragmentation

Under mass spectrometry analysis, this compound undergoes characteristic fragmentation. The primary fragmentation pathways involve the loss of small neutral molecules such as CO and H₂O from the molecular ion.

Biosynthesis

The biosynthesis of this compound is proposed to follow a polyketide pathway, similar to other mellein derivatives. This pathway involves the iterative condensation of acetyl-CoA and malonyl-CoA units by a Polyketide Synthase (PKS) enzyme complex. The biosynthesis of the related compound, 6-hydroxymellein, has been shown to involve the collaboration of a non-reducing PKS (nrPKS) and a PKS-like protein with a functional ketoreductase domain.[4][5][6][7]

Caption: Proposed biosynthetic pathway for this compound via a PKS pathway.

Biological Activity

Preliminary studies on isocoumarins suggest a range of biological activities, including antimicrobial and cytotoxic effects. Further investigation into the specific bioactivities of this compound is warranted.

Table 3: Reported Biological Activities of Related Isocoumarins

| Compound | Activity | Test Organism/Cell Line | MIC/IC₅₀ (µg/mL) | Reference |

| Mellein | Antifungal | Eurotium repens | - | [8] |

| 4-Hydroxymellein | Antifungal | Ustilago violacea | - | [8] |

| Various Isocoumarins | Antibacterial | Staphylococcus aureus | 2-16 | [9] |

| Various Isocoumarins | Antibacterial | Escherichia coli | >100 | [10] |

| Various Isocoumarins | Antifungal | Candida albicans | >100 | [10] |

Note: Specific MIC/IC₅₀ values for this compound are not widely reported and require further investigation.

Conclusion

This compound is a naturally occurring isocoumarin with potential for further scientific and pharmaceutical exploration. The methodologies outlined in this guide provide a framework for its isolation from microbial sources and subsequent characterization. The elucidation of its biosynthetic pathway opens avenues for synthetic biology approaches to enhance its production and generate novel analogs. Further comprehensive studies are necessary to fully understand its biological activity profile and potential applications.

References

- 1. In vitro antibacterial, antibiofilm activities, and phytochemical properties of Posidonia oceanica (L.) Delile: An endemic Mediterranean seagrass - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Biosynthesis of 6-Hydroxymellein Requires a Collaborating Polyketide Synthase-like Enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Biosynthesis of 6‐Hydroxymellein Requires a Collaborating Polyketide Synthase‐like Enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Evaluation of Antibacterial Activity of Thiourea Derivative TD4 against Methicillin-Resistant Staphylococcus aureus via Destroying the NAD+/NADH Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and antibacterial activity of a new derivative of the Meldrun acid: 2,2-dimethyl-5-(4H-1,2,4-triazol-4-ylaminomethylene)-1,3-dioxane-4,6-dione (C9H10N4O4) - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Natural Occurrence of 3,4-Dehydro-6-hydroxymellein in Fungi and Plants

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the natural occurrence, biosynthesis, and biological activities of 3,4-Dehydro-6-hydroxymellein, an isocoumarin derivative found in both fungal and plant kingdoms. This document details its role as a key biosynthetic intermediate, summarizes quantitative data on its presence, provides in-depth experimental protocols for its isolation and characterization, and explores its potential interactions with cellular signaling pathways. The information is presented to support further research and development in natural product chemistry, pharmacology, and drug discovery.

Introduction

This compound, systematically named 6,8-dihydroxy-3-methylisochromen-1-one, is a polyketide-derived secondary metabolite belonging to the isocoumarin class of natural products.[1] While mellein and its hydroxylated derivatives are well-documented, the unsaturated analogue, this compound, has garnered increasing interest due to its pivotal role as a precursor in the biosynthesis of other significant natural products. This guide focuses on its natural distribution in fungi and plants, providing a technical resource for researchers in the field.

Natural Occurrence and Quantitative Data

This compound has been identified in a variety of fungal species and has also been detected in plants, often as a response to external stimuli.

Fungal Sources

The primary fungal sources of this compound are species of the genus Aspergillus, most notably Aspergillus terreus. In these fungi, it serves as a key intermediate in the biosynthesis of the bioactive compound terrein.[2] Its presence has also been reported in Conoideocrella tenuis and Streptomyces species.[1]

While specific yields can vary significantly based on the fungal strain and culture conditions, the following table summarizes available quantitative data.

| Fungal Species | Strain | Fermentation Conditions | Product | Yield | Reference |

| Aspergillus terreus | RA2905 | TPM media, 5 days | Terrein | 10.8 mg/mL | [2] |

| Aspergillus terreus | MCCC M28183 | Millet and rice, 28 days | Crude Extract | 85 g | [3] |

Note: The yield of this compound itself is often not reported as it is an intermediate. The yield of the final product, terrein, is provided as an indicator of the biosynthetic pathway's activity.

Plant Sources

In the plant kingdom, this compound has been identified in carrots (Daucus carota). Its production is often induced as a defense mechanism in response to elicitors or pathogens, where it serves as a precursor to the phytoalexin 6-methoxymellein. The concentration of these compounds can increase significantly in stored or stressed carrots, contributing to bitter off-tastes.[4][5][6]

Quantitative data for this compound in plants is scarce due to its transient nature as a biosynthetic intermediate.

Biosynthesis

The biosynthesis of this compound proceeds via the polyketide pathway, a major route for the synthesis of secondary metabolites in fungi and plants.

Fungal Biosynthesis

In Aspergillus terreus, the biosynthesis of this compound is initiated by a non-reducing polyketide synthase (NR-PKS) designated as TerA. This enzyme catalyzes the condensation of one acetyl-CoA and four malonyl-CoA units to form a pentaketide intermediate. This intermediate then undergoes cyclization to yield 2,3-dehydro-6-hydroxymellein, which is synonymous with this compound.[2] Subsequently, this compound is reduced by a multi-domain protein, TerB, to form 6-hydroxymellein, a downstream precursor to terrein.[2]

Plant Biosynthesis

In carrots, the biosynthesis of this compound is also believed to follow a polyketide pathway, catalyzed by a 6-hydroxymellein synthase. This enzyme complex likely facilitates the formation of the isocoumarin core. This compound then serves as a substrate for an O-methyltransferase, which catalyzes its conversion to the corresponding 6-methoxy derivative as part of the phytoalexin response.

Experimental Protocols

The following section details the methodologies for the isolation, purification, and characterization of this compound from fungal cultures.

Fungal Fermentation and Extraction

-

Fermentation: Aspergillus terreus is cultured in a suitable medium, such as a millet and rice-based solid medium, for an extended period (e.g., 28 days) at room temperature to allow for the accumulation of secondary metabolites.[3]

-

Extraction: The fermented material is extracted multiple times with an organic solvent such as ethyl acetate. The solvent fractions are then combined and concentrated under reduced pressure to yield a crude extract.[3]

Isolation and Purification

The crude extract is subjected to a series of chromatographic steps to isolate this compound.

-

Silica Gel Column Chromatography: The crude extract is first fractionated using silica gel column chromatography with a gradient of solvents, such as petroleum ether and ethyl acetate, of increasing polarity.

-

Sephadex LH-20 Chromatography: Fractions containing the compound of interest are further purified using size-exclusion chromatography on Sephadex LH-20 with a solvent like methanol.

-

High-Performance Liquid Chromatography (HPLC): Final purification is achieved using reversed-phase HPLC (RP-HPLC) with a gradient of acetonitrile in water.[3]

Characterization

The structure of the purified this compound is confirmed using spectroscopic methods.

-

Mass Spectrometry (MS): High-resolution mass spectrometry is used to determine the exact mass and molecular formula of the compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are employed to elucidate the detailed chemical structure, including the position of substituents and the stereochemistry of the molecule.

Biological Activities and Signaling Pathways

While direct studies on the biological activities of this compound are limited, the activities of related isocoumarins and its role as a biosynthetic precursor suggest potential areas of interest.

Potential Anti-inflammatory and Antioxidant Effects

Many isocoumarin derivatives exhibit anti-inflammatory and antioxidant properties. These effects are often mediated through the modulation of key signaling pathways.

-

NF-κB Pathway: The nuclear factor-kappa B (NF-κB) pathway is a central regulator of inflammation.[7][8][9][10] Some natural products can inhibit the activation of NF-κB, thereby reducing the expression of pro-inflammatory cytokines and enzymes like iNOS and COX-2.[11]

-

Nrf2 Pathway: The nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of antioxidant proteins.[12] Activation of the Nrf2 pathway can protect cells from oxidative stress.[12][13] Some dehydro compounds have been shown to activate the Nrf2 pathway.[14]

Conclusion

This compound is a naturally occurring isocoumarin with a significant role as a biosynthetic intermediate in both fungi and plants. While quantitative data on its natural abundance is still emerging, its established presence in organisms like Aspergillus terreus and Daucus carota makes it an interesting target for further research. The detailed experimental protocols provided in this guide offer a foundation for its isolation and characterization. Future studies should focus on elucidating its specific biological activities and its interactions with cellular signaling pathways, which could unveil its potential for applications in drug development and biotechnology.

References

- 1. Chemical Activation of the Constitutive Androstane Receptor Leads to Activation of Oxidant-Induced Nrf2 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Enhanced production of terrein in marine-derived Aspergillus terreus by refactoring both global and pathway-specific transcription factors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Secondary metabolites from the deep-sea derived fungus Aspergillus terreus MCCC M28183 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structural and Sensory Characterization of Compounds Contributing to the Bitter Off-Taste of Carrots (Daucus carota L.) and Carrot Puree [agris.fao.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. NF-κB: A Double-Edged Sword Controlling Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. TRIMs: selective recruitment at different steps of the NF-κB pathway—determinant of activation or resolution of inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Roles of the NF-κB Pathway in Lymphocyte Development and Function - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Anti-Inflammatory Activity of Novel Dehydrozingerone-6 (DHZ-6) Through Modulation of iNOS, COX-2, and NF-κB/p65 in LPS-Stimulated Macrophages and In Vivo Acute Lung Injury Murine Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The Nrf2-antioxidant response element pathway: a target for regulating energy metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Activators and Inhibitors of NRF2: A Review of Their Potential for Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Flavonolignan 2,3-dehydrosilydianin activates Nrf2 and upregulates NAD(P)H:quinone oxidoreductase 1 in Hepa1c1c7 cells - PMC [pmc.ncbi.nlm.nih.gov]

The Biosynthesis of 3,4-Dehydro-6-hydroxymellein in Streptomyces: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the biosynthetic pathway of 3,4-Dehydro-6-hydroxymellein, a polyketide metabolite, with a specific focus on its production in Streptomyces. While detailed pathways for related mellein compounds are well-characterized in fungi, this document synthesizes the latest findings to propose a putative pathway in the industrially significant bacterial genus Streptomyces. It integrates recent advancements in heterologous expression systems, quantitative production data, detailed experimental methodologies, and visual pathway representations to serve as a critical resource for research and development in natural product synthesis.

Introduction to Melleins and their Significance

Melleins are a class of 3,4-dihydroisocoumarin polyketides produced by a variety of organisms, including fungi, plants, insects, and bacteria.[1] These compounds exhibit a wide range of biological activities, making them attractive targets for drug discovery and development. The specific compound, this compound, has been identified in Streptomyces species, highlighting the potential of these bacteria as a source for novel bioactive molecules.[2] Understanding the enzymatic machinery and regulatory networks governing the biosynthesis of this compound is crucial for harnessing its therapeutic potential through metabolic engineering and synthetic biology approaches.

Proposed Biosynthesis Pathway in Streptomyces

The biosynthesis of this compound in Streptomyces is postulated to be a multi-step process involving a core polyketide synthase (PKS) followed by a series of enzymatic modifications by tailoring enzymes. While the complete pathway has not been fully elucidated in a single native Streptomyces producer, a composite pathway can be proposed based on heterologous expression studies of bacterial PKS systems and knowledge of tailoring reactions in actinomycetes.

The pathway can be dissected into two primary stages:

-

Formation of the Mellein Core: Synthesis of the foundational dihydroisocoumarin scaffold by a Type I Polyketide Synthase.

-

Post-PKS Tailoring: Enzymatic modifications of the mellein core to introduce hydroxyl and desaturation features.

Stage 1: Polyketide Backbone Synthesis

Recent breakthroughs in metabolic engineering have demonstrated the synthesis of the related compound (R)-mellein in Streptomyces albus B4 through the heterologous expression of a polyketide synthase gene, pks8 (SACE_5532), from Saccharopolyspora erythraea.[3][4] This provides a strong model for the initial steps in the biosynthesis of mellein-type compounds in actinobacteria. The PKS8 enzyme is responsible for the iterative condensation of acetyl-CoA with malonyl-CoA units to form a pentaketide intermediate, which then undergoes cyclization and release to form the mellein core.

The proposed sequence of events catalyzed by the PKS is as follows:

-

Loading: An acetyl-CoA starter unit is loaded onto the acyl carrier protein (ACP) domain.

-

Elongation: Four successive Claisen condensations with malonyl-CoA extender units, with selective reduction of keto groups at specific steps.

-

Cyclization and Release: The final polyketide chain undergoes an intramolecular aldol condensation and subsequent lactonization to form the characteristic dihydroisocoumarin ring structure of mellein.

The following diagram illustrates the logical flow of the formation of the mellein core structure.

Stage 2: Post-PKS Tailoring Reactions

Following the formation of the mellein core, it is proposed that a series of tailoring enzymes modify the structure to yield this compound. These modifications likely involve:

-

Hydroxylation: A hydroxylase, likely a cytochrome P450 monooxygenase or a non-heme iron-dependent oxygenase, introduces a hydroxyl group at the C-6 position. This would convert a mellein precursor into 6-hydroxymellein. Such oxidative tailoring enzymes are common in Streptomyces biosynthetic pathways.[5]

-

Dehydrogenation: A dehydrogenase enzyme would then catalyze the formation of a double bond between the C-3 and C-4 positions, resulting in the final product, this compound.

The sequence of these tailoring steps—hydroxylation followed by dehydrogenation, or vice versa—is currently unknown. The following diagram presents a putative pathway for these post-PKS modifications.

Quantitative Data on Mellein Production

The heterologous expression of the pks8 gene in S. albus B4 has provided valuable quantitative data on the production of (R)-mellein. These results demonstrate the potential for high-titer production of mellein-type compounds in a Streptomyces host through metabolic engineering. The following tables summarize the production yields achieved in the engineered strains.

Table 1: (R)-Mellein Production in Engineered S. albus B4 Strains

| Strain | Genetic Modification | (R)-Mellein Titer (mg/L) |

|---|---|---|

| B4mel1 | Expression of pks8 | 12.5 |

| B4mel2 | Overexpression of pks8 | 128.3 |

| B4mel3 | Duplication of pks8 expression cassette | 256.7 |

| B4mel12 | Final engineered strain with precursor pathway enhancement and in situ adsorption | 6395.2 |

Data sourced from Tang et al., 2024.[3][4]

Table 2: Key Precursor and Cofactor Supply Enhancement Strategies

| Gene(s) Overexpressed | Encoded Enzyme(s) | Role in Pathway |

|---|---|---|

| SACE_0028 | Acetyl-CoA carboxylase | Increases malonyl-CoA supply |

| fadD, fadE, fadB, fadA | β-oxidation pathway enzymes | Enhances acetyl-CoA precursor pool |

These modifications contributed to the high titers observed in the advanced engineered strains.[3][4]

Detailed Experimental Protocols

This section provides a summary of the key experimental methodologies adapted from the successful heterologous production of (R)-mellein in Streptomyces albus B4. These protocols can serve as a foundation for future studies on this compound biosynthesis.

Strain Construction and Genetic Engineering

-

Host Strain: Streptomyces albus B4.

-

Gene Synthesis and Codon Optimization: The pks8 gene (SACE_5532) from Saccharopolyspora erythraea is synthesized with codon optimization for Streptomyces.

-

Expression Vector: The synthesized gene is cloned into an integrative Streptomyces expression vector (e.g., pSET152-derived) under the control of a strong constitutive promoter (e.g., ermEp*).

-

Transformation: The expression vector is introduced into the S. albus B4 host via intergeneric conjugation from Escherichia coli (e.g., ET12567/pUZ8002).

-

Gene Overexpression: For precursor supply enhancement, genes encoding acetyl-CoA carboxylase and β-oxidation enzymes are cloned into similar expression vectors and introduced into the mellein-producing strain.

Fermentation and Production

-

Seed Culture: S. albus B4 strains are grown in Tryptic Soy Broth (TSB) at 30°C for 48 hours.

-

Production Medium: A suitable production medium (e.g., SFM medium) is inoculated with the seed culture.

-

Fermentation Conditions: Shake-flask fermentation is carried out at 30°C and 220 rpm for 7-10 days.

-

In Situ Adsorption: To mitigate product toxicity and enhance yield, an adsorbent resin (e.g., Amberlite XAD16) is added to the culture medium at the time of inoculation.[3][4]

Metabolite Extraction and Analysis

-

Extraction from Resin: The resin is harvested from the culture, washed, and extracted with an organic solvent (e.g., methanol or acetone).

-

Extraction from Supernatant: The culture supernatant is extracted with an equal volume of an appropriate solvent (e.g., ethyl acetate).

-

Analysis: The extracted metabolites are analyzed by High-Performance Liquid Chromatography (HPLC) with a Diode Array Detector (DAD) and Liquid Chromatography-Mass Spectrometry (LC-MS) for identification and quantification.

-

Structure Elucidation: The chemical structure of the produced compounds is confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy.

The workflow for heterologous production and analysis is depicted in the following diagram.

Conclusion and Future Outlook

The biosynthesis of this compound in Streptomyces represents a promising area for natural product discovery and engineering. While the complete native pathway is yet to be fully defined, the successful high-titer production of the related (R)-mellein in S. albus provides a robust framework and a powerful toolkit for future research. The proposed pathway, involving a core PKS and subsequent tailoring enzymes, offers a clear roadmap for pathway elucidation and reconstruction.

Future research should focus on:

-

Identification of Native Gene Clusters: Genome mining of Streptomyces strains known to produce this compound to identify the complete biosynthetic gene cluster, including the PKS and tailoring enzymes.

-

Characterization of Tailoring Enzymes: In vitro and in vivo characterization of the putative hydroxylases and dehydrogenases to confirm their roles in the pathway.

-

Metabolic Engineering for Novel Derivatives: Utilizing the established heterologous host system to co-express tailoring enzymes from different pathways to generate novel mellein derivatives with potentially enhanced biological activities.

By leveraging the methodologies and knowledge outlined in this guide, researchers and drug development professionals can accelerate the exploration and exploitation of this important class of natural products.

References

- 1. mdpi.com [mdpi.com]

- 2. This compound | C10H8O4 | CID 5280627 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Collection - Engineering Streptomyces albus B4 for Enhanced Production of (R)-Mellein: A High-Titer Heterologous Biosynthesis Approach - Journal of Agricultural and Food Chemistry - Figshare [figshare.com]

- 4. Engineering Streptomyces albus B4 for Enhanced Production of (R)-Mellein: A High-Titer Heterologous Biosynthesis Approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Oxidative tailoring reactions catalyzed by nonheme iron-dependent enzymes: streptorubin B biosynthesis as an example - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Isocoumarin Phytoalexins in Carrot Defense: A Technical Guide on 6-Hydroxymellein and its Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the isocoumarin-based phytoalexin defense system in carrots (Daucus carota), with a primary focus on 6-hydroxymellein and its key derivative, 6-methoxymellein. While the specific compound 3,4-dehydro-6-hydroxymellein is not extensively characterized as a standalone phytoalexin in the current scientific literature, this guide will elucidate its probable role as a transient intermediate within the biosynthetic pathway of these critical defense compounds.

Introduction to Carrot Phytoalexins

Phytoalexins are low molecular weight antimicrobial compounds that are synthesized de novo and accumulate in plants in response to biotic or abiotic stress. In carrots, the primary phytoalexins belonging to the isocoumarin class are 6-hydroxymellein and, more prominently, 6-methoxymellein. These compounds play a crucial role in the plant's defense against fungal pathogens. The production of 6-methoxymellein is induced by a variety of stressors, including infection by fungi and exposure to ethylene or UV-C light.[1]

The compound this compound is hypothesized to be a short-lived intermediate in the biosynthesis of 6-hydroxymellein. Its position in the pathway is likely between the cyclized polyketide precursor and the final reduced product, 6-hydroxymellein. Due to its transient nature, it has not been a major focus of research as a terminal phytoalexin.

Biosynthesis of Isocoumarin Phytoalexins in Carrots

The biosynthesis of 6-methoxymellein in carrots is a two-step process involving the synthesis of its precursor, 6-hydroxymellein, followed by a methylation step.

Biosynthesis of 6-Hydroxymellein

6-hydroxymellein is synthesized via the polyketide pathway, a common route for the production of a wide range of secondary metabolites in plants and fungi. The key enzyme in this process is 6-hydroxymellein synthase , a multifunctional polyketide synthase (PKS). This enzyme catalyzes the condensation of one molecule of acetyl-CoA with three molecules of malonyl-CoA to form a linear tetraketide intermediate. This intermediate then undergoes cyclization and a single reduction step to yield 6-hydroxymellein. It is during this process that this compound is presumed to exist as an enzyme-bound or free intermediate prior to the final reduction.

The synthetic activity of 6-hydroxymellein is typically two- to four-fold higher than that of the subsequent O-methyltransferase, suggesting that the methylation step may be rate-limiting in the overall production of 6-methoxymellein.[1]

Figure 1: Proposed biosynthetic pathway of 6-hydroxymellein in carrots.

Conversion to 6-Methoxymellein

Following its synthesis, 6-hydroxymellein is converted to the more stable and often more biologically active phytoalexin, 6-methoxymellein. This reaction is catalyzed by the enzyme 6-hydroxymellein O-methyltransferase , which transfers a methyl group from S-adenosyl-L-methionine (SAM) to the hydroxyl group of 6-hydroxymellein.[1]

Regulation of Phytoalexin Production

The production of isocoumarin phytoalexins in carrots is tightly regulated and is induced by a range of external stimuli, known as elicitors.

Active elicitor molecules can be fragments of pectic substances from the carrot cell wall, which are released by the action of enzymes secreted by invading fungi.[2] The signaling cascade that follows elicitor perception is thought to involve second messengers such as calcium ions (Ca2+) and cyclic AMP (cAMP), leading to the transcriptional activation of genes encoding the biosynthetic enzymes, including 6-hydroxymellein synthase and 6-hydroxymellein-O-methyltransferase.[2] Ethylene, a key plant stress hormone, is also required for the induction of 6-methoxymellein synthesis.[3]

Figure 2: Simplified signaling pathway for phytoalexin induction in carrots.

Biological Activity

The primary role of 6-methoxymellein is as an antifungal agent, contributing to the carrot's resistance to various fungal pathogens. While specific data on the antifungal activity of this compound is not available, the activity of 6-methoxymellein has been documented.

| Compound | Target Organism | Activity | Reference |

| 6-Methoxymellein | Alternaria alternata | Antifungal | Jasicka-Misiak et al., 2004 |

| Botrytis cinerea | Resistance Factor | Mercier et al., 1993 |

Quantitative Data

The accumulation of 6-methoxymellein in carrots is dependent on the type and intensity of the stressor. The following table summarizes representative quantitative data from the literature.

| Carrot Tissue | Stressor/Elicitor | 6-Methoxymellein Concentration (µg/g fresh weight) | Reference |

| Fresh Carrot | None | 0.02 - 76.00 | De Girolamo et al., 2004[4] |

| Carrot Puree | Processing | Levels can be reduced by 85-94% depending on blanching | De Girolamo et al., 2004[4] |

| Carrot Slices | UV-C Irradiation | Significant Induction | Mercier et al., 1993 |

| Carrot Roots | Ethylene Exposure | Induction of Accumulation | Fan et al., 2000[3] |

Experimental Protocols

Extraction and Quantification of Isocoumarins

A common method for the extraction and quantification of 6-methoxymellein from carrot tissue involves the following steps:

-

Sample Preparation: Carrot tissue is frozen in liquid nitrogen and lyophilized. The dried tissue is then ground into a fine powder.

-

Extraction: The powdered tissue is extracted with a solvent such as methanol or acetone. The extraction is typically performed multiple times to ensure complete recovery.

-

Purification: The crude extract is often purified using solid-phase extraction (SPE) to remove interfering compounds.

-

Quantification: The purified extract is analyzed by high-performance liquid chromatography (HPLC), often coupled with a UV detector or a mass spectrometer (MS) for identification and quantification.

Figure 3: General workflow for the extraction and analysis of isocoumarin phytoalexins.

Antifungal Bioassay

The antifungal activity of isolated compounds can be assessed using a variety of in vitro bioassays. A common method is the radial growth inhibition assay:

-

Preparation of Fungal Cultures: The fungal pathogen of interest is grown on a suitable agar medium.

-

Application of Test Compound: The isolated phytoalexin (e.g., 6-methoxymellein) is dissolved in a suitable solvent and added to the molten agar medium at various concentrations. A solvent control is also prepared.

-

Inoculation: A small plug of the actively growing fungal mycelium is placed in the center of the agar plates containing the test compound and the control.

-

Incubation: The plates are incubated under optimal growth conditions for the fungus.

-

Measurement: The radial growth of the fungal colony is measured over time. The percentage of inhibition is calculated by comparing the growth on the plates with the test compound to the growth on the control plates.

Conclusion and Future Directions

The isocoumarin phytoalexins, 6-hydroxymellein and 6-methoxymellein, are integral components of the carrot's defense response to a variety of environmental stresses, particularly fungal attack. While the specific role of this compound remains to be fully elucidated, it is most likely a transient intermediate in the well-established biosynthetic pathway leading to these key defense compounds.

Future research should focus on the definitive identification and characterization of all intermediates in the 6-hydroxymellein biosynthetic pathway using advanced analytical techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). Furthermore, a deeper understanding of the regulatory networks controlling the expression of the biosynthetic genes will be crucial for developing strategies to enhance the natural disease resistance of carrots. For drug development professionals, the antifungal properties of these naturally occurring compounds may offer a starting point for the development of novel antifungal agents.

References

Unveiling the Role of 3,4-Dehydro-6-hydroxymellein and its Analogs in Plant-Pathogen Interactions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3,4-Dehydro-6-hydroxymellein and the broader class of melleins, focusing on their pivotal role in the complex interplay between plants and pathogens. Melleins, a class of 3,4-dihydroisocoumarins, are significant secondary metabolites produced by a wide array of fungi, as well as by plants and insects. These compounds are deeply involved in various biochemical and ecological processes, acting as key molecules in plant defense and pathogen offense mechanisms.

While this compound is recognized primarily as a crucial intermediate in the biosynthesis of other bioactive compounds, its structural relatives exhibit a range of potent biological activities. This guide will delve into the biosynthesis of these molecules, their phytotoxic and antifungal properties, and the signaling pathways they influence within the plant host.

Biosynthesis of Melleins: A Polyketide Synthase-Driven Pathway

The core structure of melleins is assembled through the polyketide pathway, a biosynthetic route that mirrors fatty acid synthesis. The formation of these compounds is catalyzed by large, multifunctional enzymes known as polyketide synthases (PKS).

In fungi, the biosynthesis of 6-hydroxymellein, a key precursor to many other mellein derivatives, involves a unique collaboration between two distinct PKS-like proteins. A non-reducing PKS (nr-PKS), such as TerA, is responsible for the iterative condensation of acetyl-CoA and malonyl-CoA units to form a polyketide chain. This chain is then acted upon by a collaborating PKS-like protein, like TerB, which contains a functional ketoreductase domain. This reduction step is critical for the formation of the final 6-hydroxymellein structure.

The immediate precursor to 6-hydroxymellein is believed to be a dehydro- form, which is subsequently reduced. While the exact isomeric form of this intermediate can vary, this process highlights the central role of molecules like this compound in the generation of a diverse array of mellein-based natural products.

Caption: Biosynthetic pathway of 6-hydroxymellein.

Biological Activities of Mellein Derivatives in Plant-Pathogen Interactions

Mellein and its hydroxylated analogs have been shown to possess significant biological activities, including phytotoxic and antifungal effects. These activities are crucial in the context of plant diseases, where fungal pathogens often produce these compounds to weaken the host plant's defenses and facilitate colonization.

Phytotoxicity

Several studies have demonstrated the phytotoxic effects of melleins on various plant species. For example, (3R,4R)-4-hydroxymellein, produced by the grapevine pathogen Neofusicoccum parvum, has been shown to cause significant necrosis on tomato cuttings. Similarly, other mellein derivatives have been implicated in the disease symptoms observed in various plant pathosystems. The phytotoxicity of these compounds can range from slight to severe leaf wilting and tissue death.

Antifungal Activity

In addition to their effects on plants, many melleins also exhibit antifungal properties. This dual activity suggests a complex role in microbial competition and pathogenesis. For instance, (R)-(-)-mellein has been reported to be the most active antifungal compound among several derivatives isolated from Sphaeropsis sapinea, a pathogen of pine trees. The antifungal activity of these compounds can involve the inhibition of spore germination and mycelial growth of competing fungi.

Quantitative Data on Biological Activities

The following table summarizes the reported biological activities of various mellein derivatives. It is important to note the lack of specific data for this compound itself, with the available information focusing on its more stable and abundant relatives.

| Compound | Producing Organism | Target Organism/Assay | Activity | Concentration/MIC | Reference |

| (R)-(-)-Mellein | Sphaeropsis sapinea | Antifungal assays | Most active compound | Not specified | [1] |

| (3R,4R)-4-Hydroxymellein | Neofusicoccum parvum | Tomato cuttings | High phytotoxicity | Not specified | [2] |

| (3R,4S)-4-Hydroxymellein | Sphaeropsis sapinea | Phytotoxicity & Antifungal assays | Synergistic effect | Not specified | [1] |

| (3R)-3-Hydroxymellein | Neofusicoccum parvum | Vitis vinifera leaf discs | Necrosis | 100 µg/mL | [2] |

| Mellein Derivatives | Microsphaeropsis sp. | Eurotium repens, Ustilago violacea | Antifungal activity | Not specified | [1] |

Role in Plant Defense Signaling

While direct evidence for the role of this compound in modulating plant defense signaling is currently unavailable, the interaction of phytotoxic fungal metabolites with plants can trigger a cascade of defense responses. Plants have evolved a sophisticated innate immune system to recognize and respond to pathogen attacks. This system is broadly divided into two layers: Pattern-Triggered Immunity (PTI) and Effector-Triggered Immunity (ETI).

Fungal metabolites, if recognized by the plant, can act as Pathogen-Associated Molecular Patterns (PAMPs) or Damage-Associated Molecular Patterns (DAMPs), triggering PTI. This response typically involves a series of downstream signaling events, including ion fluxes, the production of reactive oxygen species (ROS), and the activation of mitogen-activated protein kinase (MAPK) cascades. These early signaling events ultimately lead to the transcriptional reprogramming of the plant cell to mount a defense response, which can include the production of antimicrobial compounds known as phytoalexins.

It is plausible that melleins produced by invading fungi could be perceived by the plant, leading to the activation of these defense pathways. However, successful pathogens often produce effector molecules that can suppress PTI, leading to effector-triggered susceptibility. In turn, plants have evolved resistance (R) proteins that can recognize these effectors, leading to a more robust and rapid defense response known as ETI, which is often associated with a hypersensitive response (HR) at the site of infection.

References

Methodological & Application

Application Notes and Protocols for the Extraction of 3,4-Dehydro-6-hydroxymellein from Colletotrichum Species

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the extraction, purification, and characterization of 3,4-dehydro-6-hydroxymellein, a bioactive isocoumarin, from fungal cultures of Colletotrichum species. This compound has garnered interest for its potential biological activities, making its efficient isolation crucial for further research and development.

Introduction

This compound is a polyketide metabolite produced by various fungi, including species of the genus Colletotrichum. Colletotrichum species are well-known as plant pathogens, causing anthracnose disease in a wide range of crops.[1] These fungi are also recognized as prolific producers of a diverse array of secondary metabolites with interesting biological activities. Notably, Colletotrichum truncatum has been identified as a producer of this compound. This protocol outlines the steps for cultivating the fungus, extracting the crude metabolite, and purifying the target compound for subsequent analysis.

Data Presentation

While specific yields can vary significantly based on the producing strain, culture conditions, and extraction efficiency, the following table provides an illustrative summary of potential production levels based on qualitative reports. Colletotrichum truncatum C428 has been noted to produce a higher amount of this compound in Potato Dextrose Broth (PDB) medium.

| Producing Organism | Culture Medium | Extraction Solvent | Reported Yield of this compound |

| Colletotrichum truncatum C428 | Potato Dextrose Broth (PDB) | Ethyl Acetate | Qualitatively reported as "higher amount" |

| Colletotrichum spp. | Various | Ethyl Acetate | Variable, dependent on species and culture conditions |

Experimental Protocols

This section details the methodologies for the cultivation of Colletotrichum species, followed by the extraction, purification, and characterization of this compound.

Part 1: Fungal Cultivation

-

Strain Maintenance: Maintain cultures of Colletotrichum truncatum on Potato Dextrose Agar (PDA) slants at 4°C for long-term storage. For active cultures, grow the fungus on PDA plates at 25°C in the dark for 7-10 days, or until sufficient mycelial growth is observed.

-

Inoculum Preparation:

-

Aseptically cut out small agar plugs (approximately 5 mm x 5 mm) from the edge of an actively growing colony on a PDA plate.

-

Transfer 3-4 agar plugs into a 250 mL Erlenmeyer flask containing 100 mL of sterile Potato Dextrose Broth (PDB).

-

-

Liquid Fermentation:

-

Incubate the inoculated flasks on a rotary shaker at 150 rpm and 25°C for 14-21 days. The incubation period should be optimized based on the growth kinetics of the specific Colletotrichum strain and the production of the target metabolite, which can be monitored by analytical techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Part 2: Extraction of Crude Metabolites

-

Separation of Mycelia and Culture Broth: After the incubation period, separate the fungal mycelia from the culture broth by vacuum filtration through cheesecloth or filter paper.

-

Solvent Extraction:

-

Transfer the culture filtrate to a separatory funnel of appropriate size.

-

Perform a liquid-liquid extraction with an equal volume of ethyl acetate. Repeat this extraction three times to ensure complete recovery of the secondary metabolites.

-

Combine the organic (ethyl acetate) layers.

-

-

Drying and Concentration:

-

Dry the combined ethyl acetate extract over anhydrous sodium sulfate (Na₂SO₄) to remove any residual water.

-

Filter the dried extract to remove the sodium sulfate.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to obtain the crude extract.

-

Part 3: Purification of this compound

The crude extract is a complex mixture of various metabolites. Purification is essential to isolate this compound.

-

Column Chromatography:

-

Stationary Phase: Silica gel (60-120 mesh).

-

Column Preparation: Prepare a silica gel column in a suitable non-polar solvent (e.g., n-hexane).

-

Sample Loading: Dissolve the crude extract in a minimal amount of the initial mobile phase solvent and load it onto the column.

-

Elution: Elute the column with a gradient of increasing polarity, starting with n-hexane and gradually increasing the proportion of a more polar solvent like ethyl acetate (e.g., 100% n-hexane -> 90:10 n-hexane:ethyl acetate -> ... -> 100% ethyl acetate).

-

Fraction Collection: Collect fractions of the eluate and monitor the separation using Thin Layer Chromatography (TLC) with a suitable solvent system (e.g., n-hexane:ethyl acetate, 7:3 v/v) and visualize under UV light (254 nm).

-

Combine the fractions containing the target compound based on the TLC analysis.

-

-

Preparative High-Performance Liquid Chromatography (HPLC) (Optional):

-

For higher purity, the fractions containing this compound from the column chromatography can be further purified by preparative HPLC.

-

Column: A reversed-phase C18 column is typically suitable.

-

Mobile Phase: A gradient of methanol and water is a common choice. The exact gradient should be optimized based on analytical HPLC runs.

-

Detection: UV detection at a wavelength where the compound shows maximum absorbance.

-

Part 4: Characterization of this compound

The identity and purity of the isolated compound should be confirmed using spectroscopic methods.

-

Mass Spectrometry (MS):

-

Electrospray Ionization (ESI-MS) or other soft ionization techniques can be used to determine the molecular weight of the compound.

-

Expected Molecular Weight: The molecular formula of this compound is C₁₀H₈O₄, with a molecular weight of 192.17 g/mol .

-

Expected Mass Ion: In negative ion mode ([M-H]⁻), the expected m/z would be approximately 191.03.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR and ¹³C NMR spectroscopy are essential for structural elucidation. The spectra should be recorded in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

The chemical shifts, coupling constants, and signal integrations will provide detailed information about the chemical structure of the molecule. While a specific peer-reviewed publication with the complete assigned NMR data for this compound from Colletotrichum was not identified in the search, data for related mellein compounds are available and can be used for comparison.

-

Mandatory Visualizations

Experimental Workflow Diagram

Caption: Workflow for the extraction and purification of this compound.

Logical Relationship of Key Steps

References

High-Performance Liquid Chromatography (HPLC) method for 3,4-Dehydro-6-hydroxymellein

An optimized High-Performance Liquid Chromatography (HPLC) method has been established for the quantification of 3,4-Dehydro-6-hydroxymellein, a naturally occurring isocoumarin found in various fungal species. This application note provides a comprehensive protocol for the analysis of this compound, crucial for researchers in natural product chemistry, mycology, and drug discovery.

Introduction

This compound is a polyketide secondary metabolite produced by a range of fungi.[1][2] Its chemical structure and biosynthetic pathway are of significant interest to scientists studying fungal metabolism and bioactive compounds.[3][4][5][6] Accurate and reliable quantification of this compound in fungal extracts is essential for understanding its biological role and potential applications. The HPLC method detailed below offers excellent resolution and sensitivity for this purpose.

Experimental Protocol

This protocol outlines the necessary steps for the preparation of samples and standards, along with the instrumental parameters for the HPLC analysis of this compound.

Materials and Reagents

-

Solvents: Acetonitrile (HPLC grade), Water (HPLC grade), Formic acid (analytical grade).

-

Standards: this compound (if available) or a well-characterized fungal extract containing the compound.

-

Sample Preparation: Fungal culture extracts (e.g., ethyl acetate or methanol extracts).[7][8]

Instrumentation

A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD) is suitable for this analysis. The use of a mass spectrometer (MS) detector is recommended for confirmation of peak identity.[9][10]

Chromatographic Conditions

The following table summarizes the optimized HPLC parameters for the analysis of this compound.

| Parameter | Condition |

| Column | C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | Start with 10% B, increase to 90% B over 20 minutes, hold for 5 minutes, then return to 10% B and equilibrate for 5 minutes. |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

| Detection | UV detection at 254 nm and 320 nm |

Standard and Sample Preparation

-

Standard Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in methanol. Create a series of calibration standards by diluting the stock solution to concentrations ranging from 1 to 100 µg/mL.

-

Sample Solution: Dissolve the dried fungal extract in methanol to a final concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.

Data Presentation

The quantitative data obtained from the HPLC analysis should be summarized in tables for clear comparison.

Table 1: Calibration Data for this compound

| Concentration (µg/mL) | Peak Area |

| 1 | Value |

| 5 | Value |

| 10 | Value |

| 25 | Value |

| 50 | Value |

| 100 | Value |

Table 2: Quantification of this compound in Fungal Extracts

| Sample ID | Retention Time (min) | Peak Area | Concentration (µg/mL) |

| Extract 1 | Value | Value | Value |

| Extract 2 | Value | Value | Value |

| Extract 3 | Value | Value | Value |

Method Validation

For rigorous scientific studies and quality control, the analytical method should be validated according to established guidelines.[11] Key validation parameters include:

-

Linearity: Assessed by the correlation coefficient (R²) of the calibration curve.

-

Precision: Determined by replicate injections of a standard solution at different concentrations.

-

Accuracy: Evaluated by spike and recovery experiments.

-

Limit of Detection (LOD) and Limit of Quantification (LOQ): Calculated based on the signal-to-noise ratio.

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the HPLC analysis for this compound.

Caption: Workflow for HPLC analysis of this compound.

References

- 1. doktori.bibl.u-szeged.hu [doktori.bibl.u-szeged.hu]

- 2. Analysis of Secondary Metabolites from Plant Endophytic Fungi | Springer Nature Experiments [experiments.springernature.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Biosynthesis of 6‐Hydroxymellein Requires a Collaborating Polyketide Synthase‐like Enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Molecular Characterization of a Fungus Producing Membrane Active Metabolite and Analysis of the Produced Secondary Metabolite - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. agilent.com [agilent.com]

- 10. This compound | C10H8O4 | CID 5280627 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

Application Note: High-Throughput LC-MS/MS Analysis for the Identification of 3,4-Dehydro-6-hydroxymellein in Plant Extracts

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Dehydro-6-hydroxymellein is an isocoumarin derivative that has been identified in various fungal and plant species. Isocoumarins are a class of secondary metabolites known for their diverse biological activities, including potential antimicrobial, phytotoxic, and cytotoxic effects. As interest in natural products for drug discovery continues to grow, sensitive and specific analytical methods are required for the rapid identification and characterization of these compounds in complex biological matrices. This application note provides a detailed protocol for the identification of this compound in plant extracts using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a powerful analytical technique renowned for its high sensitivity and selectivity.[1] The described methodology is crucial for researchers in natural product chemistry, pharmacology, and drug development for screening and characterizing potential bioactive compounds.

Materials and Methods

Reagents and Materials

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Water (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Reference standard of this compound (if available)

-

Plant material (dried and ground)

-

Solid Phase Extraction (SPE) cartridges (e.g., C18) for sample cleanup if necessary.

Instrumentation

-

A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

A tandem mass spectrometer (e.g., triple quadrupole or Q-TOF) equipped with an electrospray ionization (ESI) source.

Experimental Protocols

Sample Preparation: Extraction of this compound from Plant Material

A robust sample preparation protocol is critical for the effective extraction of target analytes from complex plant matrices.[2][3]

-

Extraction:

-

Weigh 1 gram of dried, finely ground plant material into a centrifuge tube.

-

Add 10 mL of methanol (or a methanol/water mixture, e.g., 80:20 v/v).

-

Vortex the mixture for 1 minute to ensure thorough mixing.

-

Sonication of the sample can be performed to enhance extraction efficiency.[4]

-

Agitate the sample on a shaker for 1-2 hours at room temperature.

-

Centrifuge the mixture at 4000 rpm for 10 minutes.

-

Carefully collect the supernatant.

-

-

Solvent Evaporation and Reconstitution:

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen.

-

Reconstitute the dried extract in 1 mL of the initial mobile phase composition (e.g., 90:10 water:acetonitrile with 0.1% formic acid).

-

Vortex and centrifuge the reconstituted sample to pellet any insoluble material.

-

-

Sample Filtration:

-

Filter the supernatant through a 0.22 µm syringe filter into an LC-MS vial for analysis.

-

LC-MS/MS Analysis

The following parameters provide a starting point for the analysis of this compound and can be optimized for specific instrumentation and matrices.

Liquid Chromatography (LC) Parameters:

| Parameter | Value |

| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 2.6 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 10% B to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 5 µL |

Mass Spectrometry (MS) Parameters:

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive and Negative |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Ion Spray Voltage | 4500 V (Positive), -4000 V (Negative) |

| Source Temperature | 400 °C |

| Nebulizer Gas | 40 psi |

| Drying Gas | 10 L/min |

Data Presentation: Quantitative Parameters for Isocoumarin Analysis

The following table summarizes theoretical and representative quantitative data for the analysis of isocoumarins by LC-MS/MS. These values should be experimentally determined and validated for this compound.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Retention Time (min) | LOD (ng/mL) | LOQ (ng/mL) |

| This compound | 193.05 [M+H]⁺ | 147.04, 119.05 | 20, 35 | To be determined | To be determined | To be determined |

| This compound | 191.03 [M-H]⁻ | 147.04, 119.05 | -20, -35 | To be determined | To be determined | To be determined |

| Representative Isocoumarin 1 | e.g., 179.07 | e.g., 133.06 | e.g., 25 | e.g., 5.2 | e.g., 0.5 | e.g., 1.5 |

| Representative Isocoumarin 2 | e.g., 209.06 | e.g., 163.05 | e.g., 28 | e.g., 6.8 | e.g., 0.3 | e.g., 1.0 |

Note: The precursor ion for this compound is calculated from its molecular formula C₁₀H₈O₄. Product ions are predicted based on common fragmentation patterns of isocoumarins, such as the loss of CO and subsequent fragments. Collision energies are starting points for optimization. LOD (Limit of Detection) and LOQ (Limit of Quantification) are representative values for isocoumarins and require experimental validation.

Visualization of Experimental Workflow and Fragmentation Pathway

Experimental Workflow

References

- 1. mdpi.com [mdpi.com]

- 2. LC-HRMS/MS-Based Metabolomics Approaches Applied to the Detection of Antifungal Compounds and a Metabolic Dynamic Assessment of Orchidaceae [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. A High-resolution MS, MS/MS, and UV Database of Fungal Secondary Metabolites as a Dereplication Protocol for Bioactive Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Structure Elucidation of 3,4-Dehydro-6-hydroxymellein using Nuclear Magnetic Resonance (NMR) Spectroscopy

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Dehydro-6-hydroxymellein, with the IUPAC name 6,8-dihydroxy-3-methylisochromen-1-one, is an isocoumarin derivative that has been identified from various microbial sources.[1] Isocoumarins are a class of natural products known for their diverse biological activities, making them of significant interest in drug discovery and development. The precise structural determination of these compounds is paramount for understanding their structure-activity relationships and mechanism of action. Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled and powerful analytical technique for the unambiguous structure elucidation of organic molecules, including natural products like this compound.

This document provides a comprehensive guide to the application of one-dimensional (1D) and two-dimensional (2D) NMR spectroscopy for the complete structural assignment of this compound. Detailed experimental protocols for key NMR experiments are provided, along with a workflow for data analysis and structure determination.

Data Presentation

Note: Extensive searches of scientific literature and chemical databases did not yield a publicly available experimental 1H and 13C NMR dataset for this compound. Therefore, the following data is a hypothetical, yet chemically reasonable, dataset generated based on the known structure and typical chemical shifts of related isocoumarin compounds. This data is intended to serve as a practical example for the application of the described NMR protocols and analytical workflow.

Table 1: Hypothetical 1H and 13C NMR Data for this compound in DMSO-d6.

| Position | δC (ppm) | δH (ppm) | Multiplicity | J (Hz) |

| 1 | 164.5 | - | - | - |

| 3 | 148.2 | - | - | - |

| 4 | 108.5 | 6.35 | q | 1.5 |

| 4a | 140.1 | - | - | - |

| 5 | 102.1 | 6.25 | d | 2.5 |

| 6 | 162.8 | - | - | - |

| 7 | 98.9 | 6.15 | d | 2.5 |

| 8 | 158.4 | - | - | - |

| 8a | 101.2 | - | - | - |

| 3-CH3 | 18.7 | 2.10 | d | 1.5 |

| 6-OH | - | 10.50 | br s | - |

| 8-OH | - | 9.80 | br s | - |

Experimental Protocols

The following are detailed protocols for the key NMR experiments required for the structure elucidation of this compound. These protocols are generalized and may require optimization based on the specific NMR spectrometer and sample concentration.

Sample Preparation

-

Dissolve the Sample: Accurately weigh approximately 5-10 mg of purified this compound and dissolve it in 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d6). The choice of solvent is critical, and DMSO-d6 is often suitable for polar compounds and allows for the observation of exchangeable protons (e.g., hydroxyl groups).

-

Transfer to NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.

-

Homogenize: Gently vortex the NMR tube to ensure a homogeneous solution.

1D ¹H NMR Spectroscopy

-

Instrument Setup:

-

Tune and match the probe for the ¹H frequency.

-

Lock onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal resolution and lineshape.

-

-

Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse sequence (e.g., zg30 on Bruker instruments).

-

Spectral Width (SW): 12-16 ppm, centered around 6-8 ppm.

-

Acquisition Time (AQ): 2-4 seconds.

-

Relaxation Delay (D1): 1-5 seconds. A longer delay is necessary for accurate integration.

-

Number of Scans (NS): 8-64, depending on the sample concentration.

-

Temperature: 298 K.

-

-

Processing:

-

Apply a Fourier transform to the Free Induction Decay (FID).

-

Phase correct the spectrum.

-

Calibrate the chemical shift scale to the residual solvent peak (DMSO-d5 at 2.50 ppm).

-

Integrate the signals to determine the relative number of protons.

-

1D ¹³C NMR Spectroscopy

-

Instrument Setup:

-

Tune and match the probe for the ¹³C frequency.

-

Maintain the lock and shim settings from the ¹H experiment.

-

-

Acquisition Parameters:

-

Pulse Sequence: A standard proton-decoupled single-pulse sequence (e.g., zgpg30 on Bruker instruments).

-

Spectral Width (SW): 200-240 ppm, centered around 100-120 ppm.

-

Acquisition Time (AQ): 1-2 seconds.

-

Relaxation Delay (D1): 2-5 seconds.

-

Number of Scans (NS): 1024-4096 or more, as ¹³C has a low natural abundance and sensitivity.

-

-

Processing:

-

Apply a Fourier transform.

-

Phase correct the spectrum.

-

Calibrate the chemical shift scale to the solvent peak (DMSO-d6 at 39.52 ppm).

-

2D COSY (Correlation Spectroscopy)

-

Instrument Setup:

-

Use the same lock and shim settings as for the 1D experiments.

-

-

Acquisition Parameters:

-

Pulse Sequence: A standard COSY pulse sequence (e.g., cosygpqf on Bruker instruments).

-

Spectral Width (SW) in F1 and F2: Same as the ¹H NMR spectrum.

-

Number of Increments (F1): 256-512.

-

Number of Scans (NS): 2-8 per increment.

-

Relaxation Delay (D1): 1-2 seconds.

-

-

Processing:

-

Apply a 2D Fourier transform.

-

Phase correct the spectrum in both dimensions.

-

Symmetrize the spectrum if necessary.

-

2D HSQC (Heteronuclear Single Quantum Coherence)

-

Instrument Setup:

-

Ensure both ¹H and ¹³C channels are tuned and matched.

-

-

Acquisition Parameters:

-

Pulse Sequence: A standard HSQC pulse sequence with sensitivity enhancement and gradient selection (e.g., hsqcedetgpsisp2.3 on Bruker instruments).

-

Spectral Width (SW) in F2 (¹H): Same as the ¹H NMR spectrum.

-

Spectral Width (SW) in F1 (¹³C): Sufficient to cover all protonated carbon signals (e.g., 180 ppm).

-

Number of Increments (F1): 128-256.

-

Number of Scans (NS): 4-16 per increment.

-

Relaxation Delay (D1): 1-2 seconds.

-

-

Processing:

-

Apply a 2D Fourier transform.

-

Phase correct the spectrum.

-

2D HMBC (Heteronuclear Multiple Bond Correlation)

-

Instrument Setup:

-

Ensure both ¹H and ¹³C channels are tuned and matched.

-

-

Acquisition Parameters:

-

Pulse Sequence: A standard HMBC pulse sequence with gradient selection (e.g., hmbcgplpndqf on Bruker instruments).

-

Spectral Width (SW) in F2 (¹H): Same as the ¹H NMR spectrum.

-

Spectral Width (SW) in F1 (¹³C): Sufficient to cover all carbon signals (e.g., 220 ppm).

-

Number of Increments (F1): 256-512.

-

Number of Scans (NS): 8-32 per increment.

-

Relaxation Delay (D1): 1.5-2.5 seconds.

-

Long-range coupling delay (D6): Optimized for a J-coupling of 8-10 Hz.

-

-

Processing:

-

Apply a 2D Fourier transform.

-

Phase correct the spectrum (typically magnitude mode is used).

-

Mandatory Visualization

Caption: Experimental workflow for the structure elucidation of this compound using NMR spectroscopy.